molecular formula C21H16BrNO2 B11065277 3-bromo-N-[2-(phenylacetyl)phenyl]benzamide

3-bromo-N-[2-(phenylacetyl)phenyl]benzamide

Cat. No.: B11065277
M. Wt: 394.3 g/mol
InChI Key: KSFUBUFQXRQHBB-UHFFFAOYSA-N
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Description

3-bromo-N-[2-(phenylacetyl)phenyl]benzamide is an organic compound with the molecular formula C21H16BrNO2 It is characterized by the presence of a bromine atom, a phenylacetyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-[2-(phenylacetyl)phenyl]benzamide typically involves the bromination of a precursor compound followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-[2-(phenylacetyl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination.

    Palladium Catalysts: Often used in coupling reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-bromo-N-[2-(phenylacetyl)phenyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-bromo-N-[2-(phenylacetyl)phenyl]benzamide involves its interaction with specific molecular targets. The bromine atom and phenylacetyl group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-(phenylacetyl)phenyl]benzamide
  • 4-bromo-N-[2-(phenylacetyl)phenyl]benzamide
  • 3-chloro-N-[2-(phenylacetyl)phenyl]benzamide

Uniqueness

3-bromo-N-[2-(phenylacetyl)phenyl]benzamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the bromine atom at the 3-position distinguishes it from other similar compounds and can lead to different interaction profiles and applications.

Properties

Molecular Formula

C21H16BrNO2

Molecular Weight

394.3 g/mol

IUPAC Name

3-bromo-N-[2-(2-phenylacetyl)phenyl]benzamide

InChI

InChI=1S/C21H16BrNO2/c22-17-10-6-9-16(14-17)21(25)23-19-12-5-4-11-18(19)20(24)13-15-7-2-1-3-8-15/h1-12,14H,13H2,(H,23,25)

InChI Key

KSFUBUFQXRQHBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Br

Origin of Product

United States

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